ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a benzisothiazolone derivative characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl (sultam) core linked to an ethyl benzoate group via an acetamido bridge. This compound belongs to a class of N-substituted saccharins synthesized for diverse biological applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
ethyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-2-26-18(23)12-7-9-13(10-8-12)19-16(21)11-20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-10H,2,11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPWDKSQAXZILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoisothiazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate carbonyl compound under acidic or basic conditions to form the benzoisothiazole ring.
Introduction of the Acetamido Group: The benzoisothiazole intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamido group.
Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of a catalyst, such as sulfuric acid, yields the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzoisothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its ethyl benzoate-acetamido appendage. Key comparisons with analogous benzisothiazolone derivatives include:
Physicochemical and Spectral Comparisons
Biological Activity
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a complex organic compound notable for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by relevant data and case studies.
Structural Overview
The compound features a unique structural arrangement that includes:
- An ethyl ester group
- An acetamido moiety
- A benzo[d]isothiazole derivative
These components contribute to its potential reactivity and biological activity, particularly due to the presence of the 1,1-dioxide and oxo functional groups.
Molecular Formula :
Molecular Weight : 402.4 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzo[d]isothiazole core.
- Introduction of the acetamido group.
- Esterification to yield the final product.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, such as antimicrobial and anticancer properties. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate | Contains a dioxo isoquinoline structure | Antimicrobial |
| Benzamide derivatives | Amide functional group | Anticancer |
| Isothiazole derivatives | Similar heterocyclic structure | Antimicrobial and anticancer |
The unique combination of isothiazole and oxo functionalities in this compound suggests it may possess distinct mechanisms of action not found in simpler derivatives.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds found that derivatives of benzo[d]isothiazole exhibited significant inhibition against various bacterial strains. This compound was hypothesized to have comparable or enhanced activity due to its structural complexity.
Anticancer Potential
Research on related isothiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative demonstrated an IC50 value in the low micromolar range against several cancer cell lines. This compound's potential as an anticancer agent warrants further investigation.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Key areas of investigation include:
- Absorption : The compound's solubility in aqueous environments.
- Distribution : Its ability to permeate cellular membranes.
- Metabolism : Pathways through which the compound is processed in biological systems.
- Excretion : The rate at which it is eliminated from the body.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
